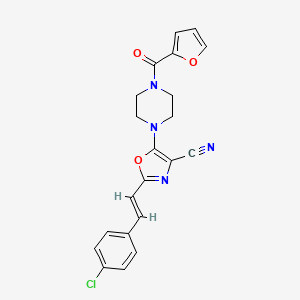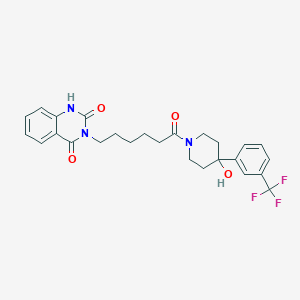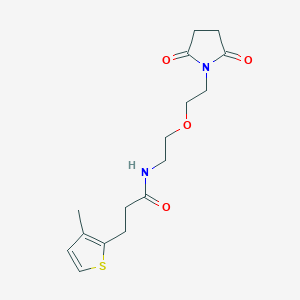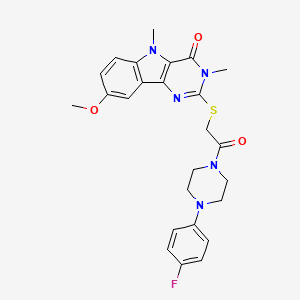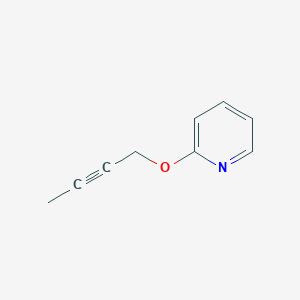
2-(丁-2-炔-1-氧基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(But-2-yn-1-yloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a but-2-yn-1-yloxy group
科学研究应用
2-(But-2-yn-1-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
Target of Action
Related compounds have been found to inhibit the enzyme aromatase (cyp19a1), which is crucial in the biosynthesis of estrogens .
Mode of Action
The mode of action of 2-(But-2-yn-1-yloxy)pyridine involves a gold-catalyzed rearrangement process . The proposed mechanism involves intramolecular cyclization product formation derived from 5-exo-dig and 6-exo-dig addition of the nitrogen for 2-propargyloxypyridine and 2-(but-3-yn-1-yloxy)pyridine, respectively .
Biochemical Pathways
The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines via a gold-catalyzed rearrangement . This process involves the production of pyridinium salts, followed by a rearrangement reaction through the nucleophilic addition phenomenon .
Pharmacokinetics
The compound is known to be involved in a gold-catalyzed rearrangement process, which may influence its bioavailability .
Result of Action
The compound is involved in the synthesis of n-alkenyl 2-pyridonyl amines, which can be obtained in moderate to excellent yields using this method .
Action Environment
The action of 2-(But-2-yn-1-yloxy)pyridine can be influenced by environmental factors such as the presence of a gold catalyst and methanesulfonic acid, as well as the pH of the medium . The rearrangement reaction of the compound occurs in a weakly basic medium (5% aq. Na2CO3) to form N-alkenyl pyridonyl alcohols .
生化分析
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Studies on similar pyridine derivatives suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(But-2-yn-1-yloxy)pyridine at different dosages in animal models have not been reported. Future studies could explore this aspect, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-2-yn-1-yloxy)pyridine can be achieved through a gold(I)-catalyzed rearrangement of 2-propargyloxypyridine under acidic conditions . The initial step involves a cyclization reaction to produce pyridinium salts, followed by a rearrangement through nucleophilic addition. This method is efficient and yields high conversion rates.
Industrial Production Methods: Industrial production of 2-(But-2-yn-1-yloxy)pyridine typically involves similar catalytic processes, utilizing gold catalysts and acidic conditions to ensure high yield and purity. The use of green solvents like PEG-400 has been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: 2-(But-2-yn-1-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the but-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Produces pyridine derivatives with oxidized side chains.
Reduction: Results in the formation of reduced pyridine derivatives.
Substitution: Yields various substituted pyridine compounds depending on the nucleophile used.
相似化合物的比较
2-Propargyloxypyridine: Similar in structure but with a propargyloxy group instead of a but-2-yn-1-yloxy group.
2-(But-3-yn-1-yloxy)pyridine: Another closely related compound with a different alkyne substitution pattern.
Uniqueness: 2-(But-2-yn-1-yloxy)pyridine is unique due to its specific alkyne substitution, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
属性
IUPAC Name |
2-but-2-ynoxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-3-8-11-9-6-4-5-7-10-9/h4-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAFJDOAAXPHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
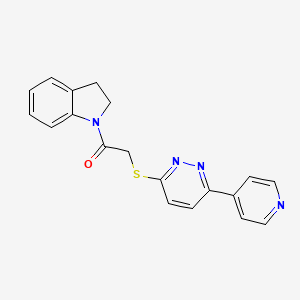
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)
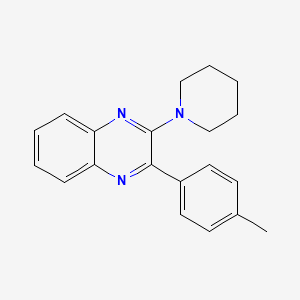
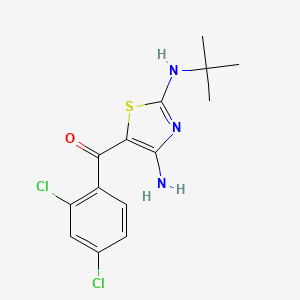
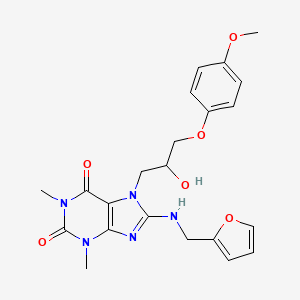
![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)
